4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 6-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-16-5-3-13(4-6-16)11-24-19(20)15-9-14-10-17(22-2)7-8-18(14)23-12-15/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVFVOUXGGHWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)OC)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174961 | |
| Record name | (4-Methoxyphenyl)methyl 6-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338760-84-2 | |
| Record name | (4-Methoxyphenyl)methyl 6-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338760-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)methyl 6-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate typically involves the reaction of 4-methoxybenzyl alcohol with 6-methoxy-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene derivatives exhibit structural diversity, with variations in substituents significantly impacting their physicochemical and biological properties. Below is a comparative analysis of 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate and related compounds:
Table 1: Structural and Functional Comparison of Chromene Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: The 2-amino group in ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-chromene-3-carboxylate enhances antimicrobial activity compared to non-amino analogs, likely due to improved hydrogen-bonding interactions with biological targets .
Crystallographic and Physicochemical Properties: Derivatives like ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-chromene-3-carboxylate crystallize in the monoclinic P21/c space group with Z = 4, suggesting dense packing influenced by hydrogen bonding (N–H⋯O and C–H⋯O interactions) . The ester vs. amide substitution alters melting points and solubility. For example, carboxylate esters (e.g., target compound) are typically more lipophilic than amides or carboxylic acids .
Synthetic Routes: The target compound’s synthesis likely parallels methods for ethyl 2-amino-4-aryl chromenes, involving Knoevenagel condensation or multicomponent reactions . 4-(6-Methoxy-2-oxo-2H-chromene-3-carboxamido)benzoic acid is synthesized via amide coupling, highlighting the versatility of chromene-3-carboxylic acid as a precursor .
Safety and Handling: Compounds with methoxybenzyl groups (e.g., N-Boc-S-(4-methoxybenzyl)-L-cysteine) are generally non-hazardous but require inert-atmosphere storage to prevent degradation .
Biological Activity
4-Methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate is a synthetic compound that has gained attention for its potential biological activities. This compound belongs to the class of chromene derivatives, which are known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer’s. For instance, studies have demonstrated that related chromene derivatives exhibit IC50 values in the low micromolar range against these enzymes .
- Antioxidant Properties : Chromene derivatives often possess antioxidant activities that protect cells from oxidative stress, which is a contributor to various chronic diseases .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
Efficacy in Biological Assays
The following table summarizes the biological activities reported for this compound and related compounds:
| Biological Activity | Assay Type | IC50 (μM) | Cell Line/Target |
|---|---|---|---|
| AChE Inhibition | Enzyme Inhibition | 0.62 | Human AChE |
| BuChE Inhibition | Enzyme Inhibition | 0.69 | Human BuChE |
| Antioxidant Activity | DPPH Assay | Not specified | - |
| Cytotoxicity | MTT Assay | <10 | MCF7, HCT116 |
Case Studies
- Anticancer Studies : In a study evaluating the cytotoxic effects of chromene derivatives, compound analogs demonstrated significant growth inhibition in MCF7 and HCT116 cell lines with IC50 values indicating potent activity . These findings suggest that structural modifications can enhance anticancer properties.
- Neuroprotective Effects : Research has highlighted the potential of chromene derivatives as multitarget-directed ligands for neurodegenerative diseases. The ability to inhibit AChE and BuChE suggests a dual mechanism that could be beneficial in treating Alzheimer's disease .
Q & A
Basic: What are the optimized synthetic routes for 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves condensation reactions between 6-methoxy-2H-chromene-3-carboxylic acid derivatives and 4-methoxybenzyl halides. Key steps include:
- Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to enhance reactivity .
- Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts: Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) improve esterification efficiency .
Yield optimization requires strict moisture exclusion and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
Basic: How is X-ray crystallography utilized to resolve the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Crystal Growth: Slow evaporation of saturated solutions in solvents like ethanol/acetone produces diffraction-quality crystals .
- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) is used with a CCD area detector. Parameters like unit cell dimensions (e.g., monoclinic P2₁/c space group) and bond angles (e.g., C19—C14—C15 = 118.37°) are determined .
- Refinement: Software suites (e.g., SHELXL) refine atomic positions, achieving R-factors < 0.04 for high precision .
Advanced: How do substituent modifications on the chromene core impact biological activity, and what methodologies quantify these effects?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on functional group variations:
- Substituent Screening: Methoxy groups at C6 enhance lipophilicity, while electron-withdrawing groups (e.g., halogens) at C4 alter receptor binding .
- Assays:
- In vitro cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values .
- Molecular docking: AutoDock/Vina simulates interactions with target proteins (e.g., Bcl-2 for apoptosis studies) .
Contradictions in activity data often arise from differences in cell line sensitivity or assay protocols, necessitating cross-laboratory validation .
Advanced: What strategies resolve contradictions in reaction mechanisms for functional group transformations in chromene derivatives?
Methodological Answer:
Mechanistic discrepancies (e.g., demethylation vs. oxidation of methoxy groups) are addressed via:
- Isotopic Labeling: ¹⁸O-tracing identifies whether oxygen in carboxylate products originates from solvents or reactants .
- Kinetic Studies: Monitoring reaction rates under varying pH/temperature conditions reveals rate-determining steps .
- Spectroscopic Analysis: In situ FT-IR or NMR tracks intermediate formation (e.g., quinone methides during oxidation) .
Divergent outcomes (e.g., yields of 70–90% for similar routes) are often attributed to solvent polarity or catalyst loading .
Basic: What analytical techniques confirm purity and identity during synthesis?
Methodological Answer:
Routine quality control involves:
- Chromatography:
- TLC: Silica gel plates (hexane:ethyl acetate = 3:1) with UV visualization .
- HPLC: C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- Spectroscopy:
- ¹H/¹³C NMR: Chemical shifts (e.g., δ 3.8 ppm for methoxy groups) confirm structural integrity .
- HR-MS: Exact mass measurements (e.g., m/z 393.40 for [M+H]⁺) validate molecular formula .
Advanced: How does solvent polarity influence the compound’s stability and reactivity in catalytic systems?
Methodological Answer:
Solvent effects are critical in reaction design:
- Polar Solvents (DMF, DMSO): Stabilize charged intermediates (e.g., acylium ions) but may promote side reactions like hydrolysis .
- Nonpolar Solvents (Toluene): Favor SN2 mechanisms in nucleophilic substitutions but reduce solubility of polar reactants .
Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring identify degradation pathways (e.g., ester cleavage in acidic conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
